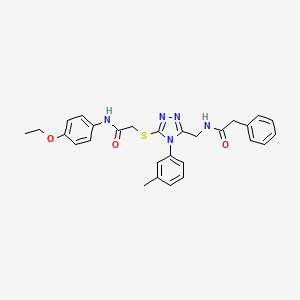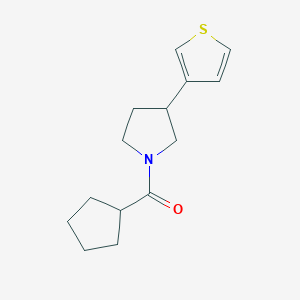
Cyclopentyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopentyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” is a complex organic compound that contains a cyclopentyl group, a pyrrolidine ring, and a thiophene ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentyl group, pyrrolidine ring, and thiophene ring would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the reactivity of its functional groups. The pyrrolidine ring, for example, might undergo reactions at the nitrogen atom, while the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group in the methanone part of the molecule could influence its solubility in different solvents .Applications De Recherche Scientifique
Catalytic Synthesis Methods
Cyclopentyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone and related compounds have applications in catalytic synthesis methods. A study by Coşkun and Erden (2011) details an efficient pyrrolidine-catalyzed condensation method for the synthesis of fulvenes, demonstrating the versatility of similar structures in chemical synthesis processes (Coşkun & Erden, 2011).
Anti-Tumor Agents
Compounds related to this compound have been explored as potent anti-tumor agents. Hayakawa et al. (2004) found that derivatives of this compound exhibited significant cytotoxic effects against tumorigenic cell lines, highlighting their potential in cancer treatment (Hayakawa et al., 2004).
Antimicrobial and Antioxidant Activities
In a study by Rusnac et al. (2020), derivatives of this compound were tested for antimicrobial and antioxidant activities. The compounds showed moderate antifungal activity, with some being significantly more effective than standard medical treatments (Rusnac et al., 2020).
Organotin(IV) Complexes
Singh, Singh, and Bhanuka (2016) conducted research on organotin(IV) complexes of semicarbazones and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone. These complexes exhibited promising antibacterial activities and potential as drugs (Singh, Singh, & Bhanuka, 2016).
P2X7 Antagonist Development
Chrovian et al. (2018) developed P2X7 antagonists using a cycloaddition reaction sequence. These antagonists, structurally related to this compound, showed potential for treating mood disorders (Chrovian et al., 2018).
Organocatalysis in Medicinal Chemistry
Xiao-Hua Chen et al. (2009) demonstrated the use of related structures in organocatalysis for synthesizing spiro[pyrrolidin-3,3'-oxindoles], compounds with significant biological activities and medicinal chemistry applications (Xiao-Hua Chen et al., 2009).
Novel Photocyclisation Reactions
Austin et al. (2007) reported on photocyclisation reactions involving benzylidenecyclopentanone O-alkyl and O-acetyloximes, leading to annulated quinolines and related structures, highlighting their significance in chemical synthesis (Austin et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
cyclopentyl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-14(11-3-1-2-4-11)15-7-5-12(9-15)13-6-8-17-10-13/h6,8,10-12H,1-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCCQHPCHFIWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

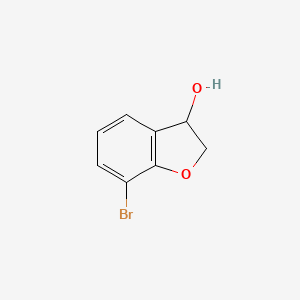
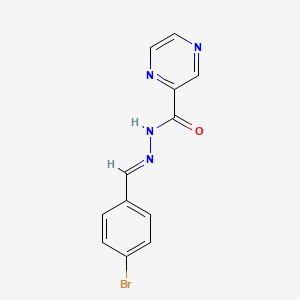
![5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2922858.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2922859.png)
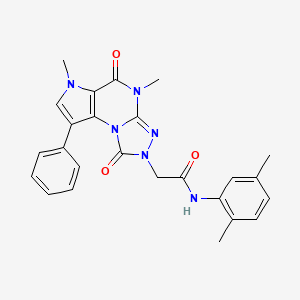
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2922862.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2922864.png)
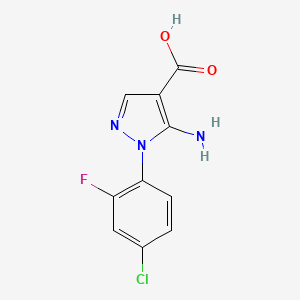
![N-(2,4-difluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2922868.png)
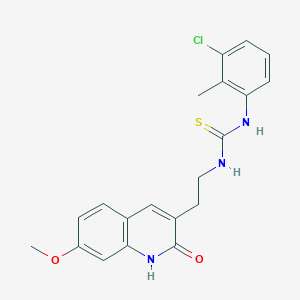
![4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2922875.png)
